molecular formula C13H17N3O9 B124902 methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate CAS No. 67776-38-9

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate

Cat. No. B124902
CAS RN: 67776-38-9
M. Wt: 359.29 g/mol
InChI Key: PMUZMIKGOMUGFG-HHHUOAJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate, also known as Methyl Azidocarboxylate (MADC), is a chemical compound that has been extensively studied for its potential applications in the fields of organic synthesis and pharmaceutical research. Methyl Azidocarboxylate is a highly reactive compound and has been used in the synthesis of a variety of organic molecules, including drugs and other biologically active molecules. MADC is also used as a reagent in the synthesis of polymers and other materials.

Scientific Research Applications

Crystal Polymorphism Studies

The compound has been used to investigate crystal polymorphism, which is the occurrence of different crystal structures from the same molecular components. This is significant in fields where preparation and characterization of crystalline solids are core activities. Polymorphs can display differences in key physical properties such as stability, melting point, and dissolution rate .

Glycoside Formation

This compound serves as a glycoside donor, which is crucial for glycoside formation. The synthetic utility of such donors has been realized and has led to increased application in glycoside formation, impacting the synthesis of various bioactive glycosides .

Glucuronidation Processes

It is also applied in glucuronidation, a biochemical process that enhances the solubility of hydrophobic compounds and facilitates their excretion. This process is vital for the synthesis of glucuronide conjugates used in drug metabolism and excretion studies .

Synthesis of Human Gut Microbiota Metabolites

The compound is instrumental in the synthesis of urolithin glucuronides, which are human gut microbiota cometabolites of ellagitannins and ellagic acid. These metabolites have potential health effects, such as cardiovascular benefits and anti-inflammatory properties .

Pharmaceutical Formulation

Due to its role in crystal polymorphism, this compound can influence the formulation of pharmaceutical products. Different polymorphic forms can affect the drug’s bioavailability and efficacy .

Regioselective Synthesis

Researchers utilize this compound for the regioselective synthesis of various metabolites. This allows for the creation of specific isomers of a compound, which can be crucial for biological activity and drug design .

Material Stability Analysis

The polymorphic forms of this compound can be studied to understand the stability of materials. This is particularly relevant for reactive synthetic intermediates, where stability can dictate the shelf life and handling conditions .

Analytical Chemistry

In analytical chemistry, this compound can be used to develop methods for the detection and quantification of metabolites and other substances within biological samples, aiding in diagnostics and research .

properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O9/c1-5(17)22-8-9(23-6(2)18)11(13(20)21-4)25-12(15-16-14)10(8)24-7(3)19/h8-12H,1-4H3/t8-,9-,10+,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUZMIKGOMUGFG-HHHUOAJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381726
Record name methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate

CAS RN

67776-38-9
Record name methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3,4-tri-O-acetyl-1-azido-1-deoxy-beta-D-glucopyranosyluronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.